4-(2,5-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
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Overview
Description
4-(2,5-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Structural and Spectral Properties
The compound's structural and spectral properties have been extensively studied. For example, a study investigated the structural, spectroscopic, and electronic properties of a related triazole derivative, providing insights into its tautomeric energetic analysis, vibrational wavenumbers, and molecular electrostatic potential surface (Alaşalvar et al., 2021).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of triazole derivatives. The molecular structures of various compounds, including derivatives of triazoles, have been studied using techniques like X-ray diffraction (Artime et al., 2018).
Antioxidant and Bioactivity
The antioxidant activities of triazole derivatives have been assessed, showing potential biological significance. For instance, a study evaluated the radical scavenging activities of a triazole compound using different test methods, demonstrating significant scavenging activities (Alaşalvar et al., 2021).
Antimicrobial Properties
Research also extends to the antimicrobial properties of 1,2,4-triazole derivatives. These compounds have been shown to exhibit varying degrees of antimicrobial activity, making them potential candidates for further pharmaceutical exploration (Bayrak et al., 2009).
properties
Product Name |
4-(2,5-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
---|---|
Molecular Formula |
C15H14N4S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4S/c1-10-3-4-11(2)13(9-10)19-14(17-18-15(19)20)12-5-7-16-8-6-12/h3-9H,1-2H3,(H,18,20) |
InChI Key |
IQVBUVZXVALZRD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC=NC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC=NC=C3 |
solubility |
38.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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